N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzodioxole moiety linked via a sulfanyl-acetamide bridge to a cyclopenta[d]pyrimidinone scaffold substituted with a furan-2-ylmethyl group. Its structural complexity arises from the fusion of aromatic (benzodioxole, furan) and non-aromatic (cyclopentane) rings, coupled with a sulfanyl-acetamide spacer.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-19(22-13-6-7-17-18(9-13)29-12-28-17)11-30-20-15-4-1-5-16(15)24(21(26)23-20)10-14-3-2-8-27-14/h2-3,6-9H,1,4-5,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNIYOMVGYFHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with shared motifs (e.g., benzodioxole, pyrimidinone, or sulfanyl-acetamide groups). Below is a comparative analysis based on structural features, synthetic pathways, and inferred bioactivity:
Structural Analog: N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Key Differences: Core Scaffold: The analog replaces the cyclopenta[d]pyrimidinone with a pyrimido[5,4-b]indole system, introducing an indole ring fused to pyrimidine. Substituents: A 4-methoxyphenyl group replaces the furan-2-ylmethyl substituent.
- Implications: The indole-pyrimidine fusion may enhance π-π stacking interactions in target binding, while the 4-methoxyphenyl group could improve lipophilicity compared to the furan derivative .
Functional Group Analog: 4-[3-chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide
- Key Differences: Core Structure: An azetidinone (β-lactam) ring replaces the cyclopenta[d]pyrimidinone. Substituents: A nitro-furan group and chlorinated azetidinone are present.
- Implications :
Pharmacological Context: Pyrimidine-Based Acetamides in Drug Development
- Example : The IUPAC-defined compound in combines a pyrido[4,3-d]pyrimidine core with acetamide and cyclopropyl groups.
- Comparison :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Similarity and Bioactivity: Compounds with sulfanyl-acetamide linkers (e.g., target compound and analog) often exhibit enhanced solubility compared to ester or ether-linked analogs, critical for oral bioavailability .
- Synthetic Challenges: The cyclopenta[d]pyrimidinone core requires multi-step synthesis involving cyclization of pyrimidine precursors, as seen in related β-lactam syntheses (). Steric hindrance from the fused cyclopentane may complicate regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
